![molecular formula C8H15N B13811991 3-Azabicyclo[3.1.1]heptane,1,5-dimethyl-(9CI)](/img/structure/B13811991.png)
3-Azabicyclo[3.1.1]heptane,1,5-dimethyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azabicyclo[3.1.1]heptane,1,5-dimethyl-(9CI) is a bicyclic compound that features a nitrogen atom within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[3.1.1]heptane,1,5-dimethyl-(9CI) typically involves the reduction of spirocyclic oxetanyl nitriles. This process can be carried out using lithium aluminum hydride (LiAlH4) as a reducing agent . The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Commonly used solvents include tetrahydrofuran (THF) or diethyl ether.
Reaction Time: Several hours to ensure complete reduction.
Industrial Production Methods
While specific industrial production methods for 3-Azabicyclo[3.1.1]heptane,1,5-dimethyl-(9CI) are not extensively documented, the scalable approach developed for its synthesis suggests that it can be produced in larger quantities using similar reduction techniques .
Chemical Reactions Analysis
Types of Reactions
3-Azabicyclo[3.1.1]heptane,1,5-dimethyl-(9CI) undergoes various chemical reactions, including:
Reduction: As mentioned, the reduction of nitriles to amines.
Substitution: The nitrogen atom in the structure can participate in nucleophilic substitution reactions.
Oxidation: Potential oxidation reactions to form corresponding oxides or other derivatives.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) in THF or diethyl ether.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions include amines, substituted derivatives, and oxidized compounds .
Scientific Research Applications
3-Azabicyclo[3.1.1]heptane,1,5-dimethyl-(9CI) has several applications in scientific research:
Medicinal Chemistry: It has been incorporated into the structure of antihistamine drugs like Rupatidine, improving their physicochemical properties.
Materials Science: Its unique structural properties make it a candidate for developing new materials with specific characteristics.
Biological Studies: The compound’s bioisosteric properties allow it to mimic certain biological molecules, making it useful in drug design and development.
Mechanism of Action
The mechanism of action of 3-Azabicyclo[3.1.1]heptane,1,5-dimethyl-(9CI) involves its interaction with molecular targets in biological systems. The nitrogen atom within its structure can form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity. This compound can act as a bioisostere, mimicking the structure and function of other biologically active molecules .
Comparison with Similar Compounds
3-Azabicyclo[3.1.1]heptane,1,5-dimethyl-(9CI) is unique due to its bicyclic structure and the presence of a nitrogen atom. Similar compounds include:
Bicyclo[3.1.1]heptane: Lacks the nitrogen atom but shares a similar bicyclic framework.
Pyridine: A monocyclic compound with a nitrogen atom, often used in medicinal chemistry.
Bicyclo[2.2.2]octane: Another bicyclic compound with different ring sizes and properties.
These comparisons highlight the unique structural and functional properties of 3-Azabicyclo[3.1.1]heptane,1,5-dimethyl-(9CI), making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C8H15N |
|---|---|
Molecular Weight |
125.21 g/mol |
IUPAC Name |
1,5-dimethyl-3-azabicyclo[3.1.1]heptane |
InChI |
InChI=1S/C8H15N/c1-7-3-8(2,4-7)6-9-5-7/h9H,3-6H2,1-2H3 |
InChI Key |
WACADVNFKQVOQM-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C1)(CNC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2-Benzenediol,4-[(butylthio)methyl]-](/img/structure/B13811912.png)

![(1S,2S,3S,4R)-2,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B13811926.png)
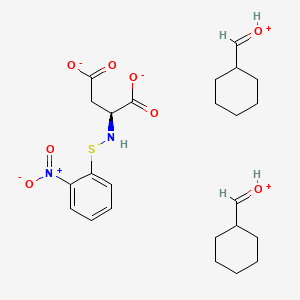
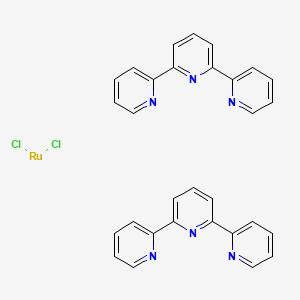
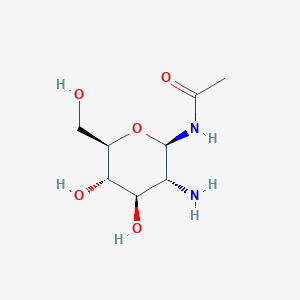

![4-([3-(5-Methyl-isoxazol-3-ylcarbamoyl)-propionyl]-{[(tetrahydro-furan-2-ylmethyl)-carbamoyl]-methyl}-amino)-benzoic acid methyl ester](/img/structure/B13811955.png)
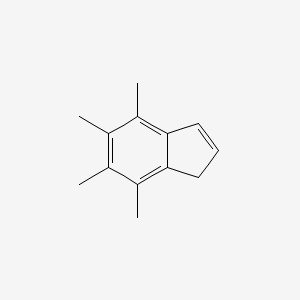

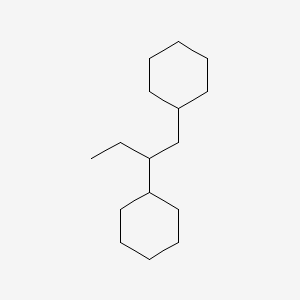
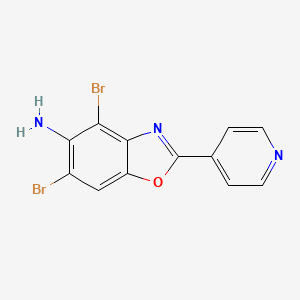
![3-[Bis(2-propynyl)amino]acrylic acid methyl ester](/img/structure/B13811980.png)
![1-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)propyl]piperidine](/img/structure/B13811988.png)
